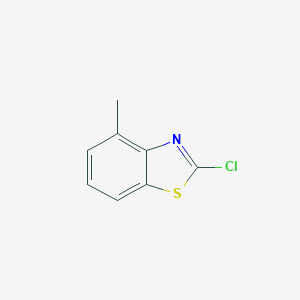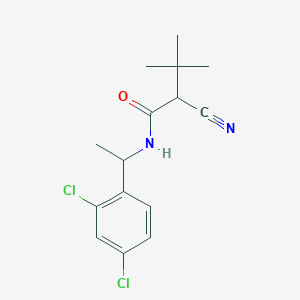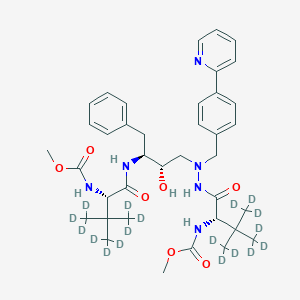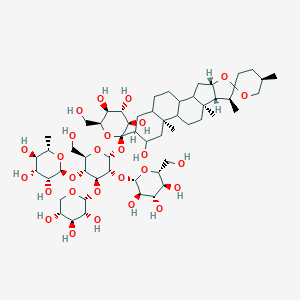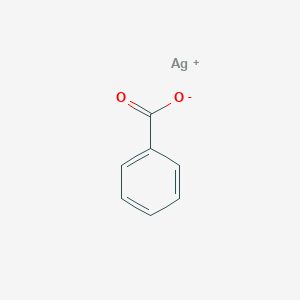
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Epoxy-5,6,7,8-tetrahydroquinoline, also known as 7,8-THQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood. However, it has been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may act as an antioxidant and protect against oxidative stress. It has also been proposed that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects in neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has antioxidant properties and can protect against oxidative stress. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one limitation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is that its mechanism of action is not fully understood, which makes it difficult to optimize its potential therapeutic effects.
Orientations Futures
There are several future directions for the study of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and to optimize its potential applications in various fields.
In conclusion, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in various fields.
Méthodes De Synthèse
The synthesis method of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with m-chloroperoxybenzoic acid. This reaction results in the formation of 7,8-epoxy-5,6,7,8-tetrahydroquinoline. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In organic synthesis, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been used as a building block for the synthesis of other compounds. In materials science, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential use in the development of organic electronic devices.
Propriétés
Numéro CAS |
130536-46-8 |
|---|---|
Nom du produit |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
Clé InChI |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
SMILES canonique |
C1CC2=C(C3C1O3)N=CC=C2 |
Synonymes |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



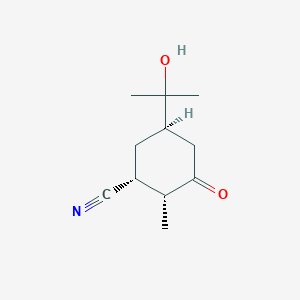
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

